2-(Pyridin-2-yl)-1,3-thiazol-4-amine
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Overview
Description
2-(Pyridin-2-yl)-1,3-thiazol-4-amine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical reactivity and biological interactions.
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Mode of Action
Related compounds have been shown to interact with their targets effectively . For instance, 2-(Pyridin-2-yl)aniline has been used as a directing group in promoting C–H amination mediated by cupric acetate .
Biochemical Pathways
Related compounds have shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro , suggesting potential involvement in collagen synthesis and fibrosis pathways.
Pharmacokinetics
The synthesis of similar compounds has been reported , which could provide insights into their potential bioavailability.
Result of Action
Related compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc . They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Action Environment
The synthesis of similar compounds has been reported to be environmentally friendly , suggesting that the synthesis process may be adaptable to various environmental conditions.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking
Dosage Effects in Animal Models
The effects of 2-(Pyridin-2-yl)-1,3-thiazol-4-amine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is unclear whether this compound interacts with any enzymes or cofactors, or whether it has any effects on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Example Reaction:
Starting Materials: 2-aminopyridine and α-bromoacetophenone.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol, with a base like potassium carbonate.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1,3-thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-2-yl)-1,3-thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.
2-(Pyridin-2-yl)imidazole: Contains an imidazole ring, offering different chemical reactivity and biological properties.
2-(Pyridin-2-yl)pyrazole: Features a pyrazole ring, which can influence its pharmacological profile.
Uniqueness
2-(Pyridin-2-yl)-1,3-thiazol-4-amine is unique due to the presence of both nitrogen and sulfur atoms in its structure, which allows for diverse chemical reactivity and strong interactions with biological targets. This makes it a valuable compound in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAWJRSHCKMTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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